molecular formula C23H28N2O7 B250835 Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Cat. No.: B250835
M. Wt: 444.5 g/mol
InChI Key: AHPZYQYDORAFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate, also known as TMB-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a synthetic derivative of the natural product Combretastatin A-4, which has been shown to exhibit anti-tumor activity. TMB-4 has been investigated for its potential as an anti-cancer agent, as well as its ability to modulate the immune system.

Mechanism of Action

The exact mechanism of action of Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate is not fully understood, but it is thought to work by disrupting the microtubule network in cells. Microtubules are important structures that are involved in cell division and other cellular processes, and disrupting them can lead to cell death. This compound has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer and immune-modulating effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined chemical structure, which makes it easy to study using various analytical techniques. However, one limitation is that this compound can be difficult to work with due to its low solubility in water and other common solvents. This can make it challenging to administer in experiments, and may require the use of specialized solvents or delivery methods.

Future Directions

There are several potential future directions for research on Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate. One area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. Another area of research could focus on its immune-modulating effects, and how it could be used to enhance the immune response to cancer or other diseases. Additionally, further studies could investigate its potential as a treatment for inflammatory or neurodegenerative diseases. Overall, this compound is a promising compound with many potential applications in the field of medicine and biomedical research.

Synthesis Methods

Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the use of several reagents and solvents, and requires careful attention to reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate has been the subject of numerous scientific studies, investigating its potential as a therapeutic agent. One area of research has focused on its anti-cancer activity, with studies showing that this compound can induce apoptosis (programmed cell death) in cancer cells. Other studies have investigated its ability to modulate the immune system, with results suggesting that this compound can enhance the activity of immune cells such as T-cells and natural killer cells.

Properties

Molecular Formula

C23H28N2O7

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C23H28N2O7/c1-5-32-23(27)17-14-16(6-7-18(17)25-8-10-31-11-9-25)24-22(26)15-12-19(28-2)21(30-4)20(13-15)29-3/h6-7,12-14H,5,8-11H2,1-4H3,(H,24,26)

InChI Key

AHPZYQYDORAFLL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3

Origin of Product

United States

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